molecular formula C8H9NO2 B13123332 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde

Katalognummer: B13123332
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: FPCMVQNCCUAVME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group, an oxo group, and an acetaldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The oxo group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens or organometallic compounds, can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid.

    Reduction: 2-(1-Methyl-6-hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an aldehyde group.

Uniqueness

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its similar compounds. This uniqueness makes it a valuable compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

2-(1-methyl-6-oxopyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO2/c1-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6H,4H2,1H3

InChI-Schlüssel

FPCMVQNCCUAVME-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=CC1=O)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.